molecular formula C22H35ClN2O3 B13807134 Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride CAS No. 78329-88-1

Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride

Cat. No.: B13807134
CAS No.: 78329-88-1
M. Wt: 411.0 g/mol
InChI Key: LSITYJBLGLJVBD-UHFFFAOYSA-N
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Description

Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of butyl 4-aminobenzoate with 2-piperidin-1-ylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride is unique due to its specific substitution pattern and the presence of both butyl and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

78329-88-1

Molecular Formula

C22H35ClN2O3

Molecular Weight

411.0 g/mol

IUPAC Name

butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride

InChI

InChI=1S/C22H34N2O3.ClH/c1-3-5-16-24(21(25)18-23-14-8-7-9-15-23)20-12-10-19(11-13-20)22(26)27-17-6-4-2;/h10-13H,3-9,14-18H2,1-2H3;1H

InChI Key

LSITYJBLGLJVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C(=O)OCCCC)C(=O)CN2CCCCC2.Cl

Origin of Product

United States

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